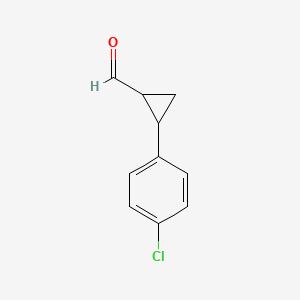2-(4-Chloro-phenyl)-cyclopropanecarbaldehyde
CAS No.: 1422344-03-3
Cat. No.: VC2832946
Molecular Formula: C10H9ClO
Molecular Weight: 180.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1422344-03-3 |
|---|---|
| Molecular Formula | C10H9ClO |
| Molecular Weight | 180.63 g/mol |
| IUPAC Name | 2-(4-chlorophenyl)cyclopropane-1-carbaldehyde |
| Standard InChI | InChI=1S/C10H9ClO/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,6,8,10H,5H2 |
| Standard InChI Key | CVMYPHZJAWTPFF-UHFFFAOYSA-N |
| SMILES | C1C(C1C2=CC=C(C=C2)Cl)C=O |
| Canonical SMILES | C1C(C1C2=CC=C(C=C2)Cl)C=O |
Introduction
2-(4-Chloro-phenyl)-cyclopropanecarbaldehyde is an organic compound characterized by a cyclopropane ring attached to a chlorophenyl group and an aldehyde functional group. This compound is of interest due to its unique structural features and potential applications in organic synthesis and pharmaceutical chemistry. The cyclopropane ring, being planar and having intermediate C–C bond character, contributes to the compound's reactivity and stability .
Synthesis Methods
The synthesis of 2-(4-Chloro-phenyl)-cyclopropanecarbaldehyde typically involves the formation of the cyclopropane ring followed by the introduction of the chlorophenyl and aldehyde groups. One common approach is starting from aryl aldehydes and using methods such as Simmons-Smith reaction for cyclopropanation, followed by oxidation steps to introduce the aldehyde group .
Applications and Research Findings
While specific research on 2-(4-Chloro-phenyl)-cyclopropanecarbaldehyde is limited, compounds with cyclopropane rings have been explored for their biological activities, including antifungal, anticonvulsant, and anticancer properties . The cyclopropane ring's unique properties make it a valuable component in drug design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume